molecular formula C24H22O4 B412223 Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate

Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate

Cat. No.: B412223
M. Wt: 374.4g/mol
InChI Key: KZVWLTKYQVYVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate: is an organic compound with the molecular formula C24H22O4 . It is a derivative of terephthalic acid, where the hydrogen atoms on the phenyl rings are substituted with 2,6-dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethylphenyl) terephthalate typically involves the esterification of terephthalic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the desired product .

Industrial Production Methods: In industrial settings, the production of bis(2,6-dimethylphenyl) terephthalate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized reaction conditions can further improve the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the development of materials with enhanced thermal and mechanical properties .

Biology and Medicine: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions.

Industry: Industrially, bis(2,6-dimethylphenyl) terephthalate is utilized in the production of high-performance plastics and coatings. Its incorporation into polymer matrices can improve the durability and resistance of the final products .

Mechanism of Action

The mechanism of action of bis(2,6-dimethylphenyl) terephthalate primarily involves its interaction with molecular targets through ester bonds. The compound can undergo hydrolysis to release terephthalic acid and 2,6-dimethylphenol, which can further participate in various biochemical pathways. The ester bonds in the compound are susceptible to nucleophilic attack, leading to the formation of intermediate products that can influence cellular processes .

Comparison with Similar Compounds

Uniqueness: Bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This compound’s enhanced thermal stability and mechanical strength make it particularly valuable in applications requiring high-performance materials .

Properties

Molecular Formula

C24H22O4

Molecular Weight

374.4g/mol

IUPAC Name

bis(2,6-dimethylphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H22O4/c1-15-7-5-8-16(2)21(15)27-23(25)19-11-13-20(14-12-19)24(26)28-22-17(3)9-6-10-18(22)4/h5-14H,1-4H3

InChI Key

KZVWLTKYQVYVTL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=CC=C3C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=CC=C3C)C

Origin of Product

United States

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